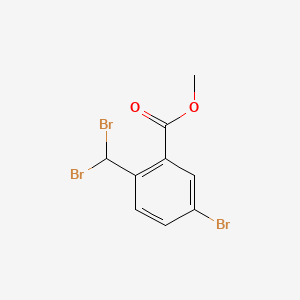

Methyl 5-bromo-2-(dibromomethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-bromo-2-(dibromomethyl)benzoate” is a chemical compound . It is used for various purposes in the field of chemistry .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is characterized by the presence of bromine and methyl groups attached to a benzoate core . The exact arrangement of these groups can have a significant impact on the properties and reactivity of the molecule .Chemical Reactions Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” can participate in a variety of chemical reactions . The presence of the bromine and methyl groups makes it a versatile reagent that can be used in a wide range of synthetic applications .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” has a molecular weight of 307.97 g/mol . It has a complex structure, which contributes to its unique physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules : Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds are used in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it is involved in the synthesis of β-D-Olivosyl(1→3)-D-olivosides from mithramycin, showcasing its utility in forming intricate glycosidic bonds (Thiem & Gerken, 1982).

Development of Antiviral Agents : Compounds like Methyl 5-bromo-2-(dibromomethyl)benzoate are used in the synthesis of antiviral agents. A study demonstrates its role in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibit inhibitory activity against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antioxidant Properties : Bromophenols, related to Methyl 5-bromo-2-(dibromomethyl)benzoate, are isolated from marine algae and exhibit strong antioxidant properties. These compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, are potential sources of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).

Synthetic Methodology Development : The reactivity of brominated compounds, akin to Methyl 5-bromo-2-(dibromomethyl)benzoate, is exploited in developing new synthetic methodologies. Studies have shown the application of these compounds in the formation of bromodeoxy compounds through reactions with dibromomethyl methyl ether (Bock, Pedersen, & Thiem, 1979).

Pharmaceutical Synthesis : Methyl 5-bromo-2-(dibromomethyl)benzoate derivatives are used in the synthesis of pharmaceuticals, like Nilotinib, an antitumor agent. The complexity of its synthesis demonstrates the compound's utility in intricate chemical processes (Wang Cong-zhan, 2009).

Material Science Applications : The unique properties of Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds find applications in material science, particularly in developing new materials with specific properties (Kucerovy, Li, Prasad, & Repič, 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(dibromomethyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)